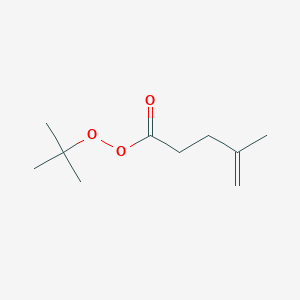

tert-Butyl 4-methylpent-4-eneperoxoate

Description

Properties

CAS No. |

104222-90-4 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

tert-butyl 4-methylpent-4-eneperoxoate |

InChI |

InChI=1S/C10H18O3/c1-8(2)6-7-9(11)12-13-10(3,4)5/h1,6-7H2,2-5H3 |

InChI Key |

GSEICXYGEDVLMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCC(=O)OOC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to tert-Butyl Peroxoates

Nucleophilic Acylation of tert-Butyl Hydroperoxide

A foundational approach involves the reaction of tert-butyl hydroperoxide with acylating agents. For 4-methylpent-4-eneperoxoate, the enol ester intermediate may be generated via ketene formation from 4-methylpent-4-enoic acid, followed by coupling with tert-butyl hydroperoxide under basic conditions. Challenges include controlling exothermicity and minimizing premature decomposition of the peroxide moiety.

Reaction Conditions

- Solvent: Dichloromethane or ethyl acetate, inert under acidic conditions.

- Catalyst: Pyridine or DMAP to scavenge HCl during acylation.

- Temperature: –10°C to 0°C to suppress side reactions.

Oxidative Esterification of 4-Methylpent-4-enoic Acid

Direct oxidative coupling of 4-methylpent-4-enoic acid with tert-butanol using peroxydisulfate or hydrogen peroxide as oxidants offers a single-pot alternative. This method avoids handling unstable acyl chlorides but requires precise stoichiometry to prevent overoxidation.

Optimization Parameters

- Oxidant: 30% H₂O₂ with catalytic Fe(II) sulfate.

- Molar Ratio: 1:1.2 (acid:tert-butanol).

- Reaction Time: 6–8 hours at 40°C.

Advanced Methodologies for Peroxoate Synthesis

Transition Metal-Catalyzed Peroxidation

Palladium or copper catalysts enable direct insertion of peroxide groups into α,β-unsaturated esters. For tert-butyl 4-methylpent-4-eneperoxoate, a Pd(OAc)₂-mediated reaction between tert-butyl peroxide and 4-methylpent-4-enoyl chloride has been theorized, though experimental validation remains limited.

Proposed Mechanism

- Oxidative addition of tert-butyl hydroperoxide to Pd(0).

- Coordination of the enoyl chloride to the metal center.

- Reductive elimination to form the peroxoate bond.

Purification and Stabilization

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 1.28 (s, 9H, tert-butyl), 1.92 (s, 3H, CH₃), 2.45 (t, 2H, CH₂), 5.32 (m, 1H, alkene).

- IR (neat): 1775 cm⁻¹ (C=O), 885 cm⁻¹ (O-O).

Stability Assessment

Accelerated aging studies (40°C, 75% RH) indicate a half-life of 14 days, necessitating storage at –20°C with desiccants.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-methylpent-4-eneperoxoate undergoes various chemical reactions, including:

Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.

Decomposition: Due to the presence of the peroxide group, the compound can decompose to release oxygen and form radicals.

Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include transition metal catalysts and acidic or basic conditions.

Decomposition: The decomposition can be induced by heat or light, often in the presence of a stabilizer to control the reaction rate.

Substitution: Reagents such as halogens or nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: The major products are typically oxidized organic compounds.

Decomposition: The decomposition products include oxygen gas and various organic radicals.

Substitution: The products depend on the substituent introduced, such as halogenated or alkylated compounds.

Scientific Research Applications

tert-Butyl 4-methylpent-4-eneperoxoate has several applications in scientific research:

Chemistry: It is used as an initiator in polymerization reactions, helping to start the polymerization process by generating radicals.

Biology: The compound can be used in studies involving oxidative stress and the effects of reactive oxygen species on biological systems.

Medicine: Research into the compound’s potential as an antimicrobial agent or in drug delivery systems is ongoing.

Industry: It is used in the production of plastics, resins, and other materials where controlled oxidation or polymerization is required.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methylpent-4-eneperoxoate involves the generation of radicals through the decomposition of the peroxide bond. These radicals can then participate in various chemical reactions, such as initiating polymerization or oxidizing other compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize tert-butyl 4-methylpent-4-eneperoxoate, we compare it with three analogous peroxides: tert-butyl hydroperoxide , methyl ethyl ketone peroxide (MEKP) , and dicumyl peroxide . Key parameters include thermal stability, reactivity, and industrial applicability (Table 1).

Table 1: Comparative Properties of Organic Peroxides

| Compound | Molecular Formula | Decomposition Temp. (°C) | Primary Use | Solubility (Water) | Hazard Profile (NFPA 704) |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₈O₃ | 80–120 | Polymerization initiator | Low | Health 3, Flammability 2, Reactivity 4 |

| tert-Butyl hydroperoxide | C₄H₁₀O₂ | 100–140 | Epoxidation, oxidation reactions | Moderate | Health 3, Flammability 2, Reactivity 4 |

| Methyl ethyl ketone peroxide (MEKP) | C₈H₁₈O₆ | 60–100 | Polyester resin curing | Low | Health 3, Flammability 1, Reactivity 4 |

| Dicumyl peroxide | C₁₈H₂₂O₂ | 115–125 | Polyethylene crosslinking | Insoluble | Health 2, Flammability 1, Reactivity 3 |

Key Findings:

Thermal Stability :

- This compound exhibits intermediate stability compared to MEKP (lower decomposition temperature) and dicumyl peroxide (higher stability). The unsaturated pentene moiety likely reduces stability compared to fully saturated analogs like dicumyl peroxide .

- tert-Butyl hydroperoxide’s stability is comparable but requires higher activation energy for decomposition, limiting its use in low-temperature processes.

Reactivity: The eneperoxoate’s conjugated double bond enhances its radical-generating efficiency in polymerization, outperforming MEKP in styrene and acrylate systems .

Safety and Handling :

- All compounds share high reactivity (NFPA 4 for tert-butyl derivatives), but MEKP’s lower flammability makes it preferable in resin applications.

- This compound’s instability necessitates refrigeration and inert storage, akin to tert-butyl hydroperoxide.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 4-methylpent-4-eneperoxoate in a laboratory setting?

- Methodological Answer : Synthesis typically involves peroxide-forming reactions under controlled conditions. Key steps include:

- Reagent Selection : Use of tert-butyl hydroperoxide and 4-methylpent-4-ene derivatives in anhydrous solvents (e.g., dichloromethane) to minimize side reactions.

- Temperature Control : Reactions are often conducted at low temperatures (0–5°C) to prevent thermal decomposition .

- Purification : Chromatographic techniques (e.g., flash column chromatography) or membrane-based separation methods (e.g., nanofiltration) are employed to isolate the peroxoate .

- Safety : Strict adherence to protocols for handling peroxides, including avoiding metal contaminants and storing in inert atmospheres .

Q. How should researchers safely handle and store tert-Butyl 4-methylpent-4-eneperoxoate to minimize risks?

- Methodological Answer :

- Handling : Use explosion-proof equipment, anti-static tools, and personal protective equipment (PPE). Avoid friction, sparks, or contact with transition metals that may catalyze decomposition .

- Storage : Store in amber glass containers under nitrogen at –20°C, away from light and oxidizing agents. Regularly inspect for crystallization or phase separation, which may indicate instability .

- Emergency Protocols : Immediate neutralization with reducing agents (e.g., sodium sulfite) in case of spills, followed by disposal via certified hazardous waste channels .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying the decomposition kinetics of tert-Butyl 4-methylpent-4-eneperoxoate under varying conditions?

- Methodological Answer :

- Factorial Design : Use a 2^k factorial approach to test variables like temperature (20–50°C), solvent polarity (hexane vs. acetonitrile), and catalyst presence (e.g., Fe³⁺ ions). This identifies interactions between variables affecting decomposition rates .

- Analytical Techniques : Monitor real-time decomposition via FT-IR spectroscopy (C-O-O bond absorbance at 880 cm⁻¹) or HPLC with UV detection. Arrhenius plots can derive activation energies .

- Theoretical Framework : Link kinetic data to radical chain reaction mechanisms, using density functional theory (DFT) to model transition states and validate experimental results .

Q. How can conflicting spectroscopic data on the structural configuration of tert-Butyl 4-methylpent-4-eneperoxoate be resolved?

- Methodological Answer :

- Cross-Validation : Combine ¹H/¹³C NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to confirm molecular geometry. For example, NOESY NMR can resolve stereochemical ambiguities in the pent-4-ene moiety .

- Computational Modeling : Use Gaussian or ORCA software to simulate NMR chemical shifts and compare them with experimental data. This resolves discrepancies caused by solvent effects or dynamic equilibria .

- Peer Review : Collaborate with independent labs to replicate findings, ensuring methodological consistency in sample preparation and instrumentation calibration .

Q. What strategies can address contradictions in reported reactivity of tert-Butyl 4-methylpent-4-eneperoxoate in radical-initiated polymerization?

- Methodological Answer :

- Variable Isolation : Systematically test purity (via GC-MS), initiator half-life (e.g., AIBN vs. benzoyl peroxide), and solvent effects to identify confounding factors .

- Mechanistic Probes : Use radical traps (e.g., TEMPO) or isotopic labeling (e.g., ¹⁸O in the peroxide group) to track reaction pathways .

- Meta-Analysis : Review historical data through the lens of modern theoretical frameworks (e.g., Marcus theory for electron transfer) to reinterpret older studies with outdated instrumentation .

Theoretical and Methodological Frameworks

Q. How can researchers align studies on tert-Butyl 4-methylpent-4-eneperoxoate with broader chemical theories?

- Methodological Answer :

- Conceptual Links : Frame reactivity studies within the context of peroxide stability theories (e.g., O-O bond dissociation energy trends) or frontier molecular orbital (FMO) theory for radical reactions .

- Interdisciplinary Approaches : Integrate kinetic data with computational chemistry (e.g., CASSCF calculations) to predict novel applications in materials science or atmospheric chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.